![molecular formula C20H16FN3O3 B5628995 N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5628995.png)
N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multi-step chemical processes. For instance, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized through a sequence of reactions starting with ethyl 2-(2-isopropylphenoxy) acetic acid, followed by coupling with 2-diaminobenzene, and further chemical modifications, showcasing a methodological approach to constructing complex acetamide derivatives (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar acetamide derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined to exhibit intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, indicating strong intermolecular interactions that may influence its biological activity (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamide derivatives, including N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, are involved in various chemical reactions, contributing to their versatile chemical properties. The formation of N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], through direct fluorination, showcases the reactivity of acetamide derivatives in substituting fluorine atoms, enhancing their potential for use in medicinal chemistry (Banks et al., 1996).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, crystalline forms, and melting points, are crucial for their pharmacokinetic profiles and drug formulation. For instance, studies on similar compounds have characterized their crystalline forms and investigated absorption characteristics, which are essential for understanding the drug's bioavailability and designing effective drug delivery systems (Euler et al., 2004).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as their reactivity, stability, and interactions with biological targets, are fundamental to their therapeutic potential. Research into compounds like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which exhibit anti-inflammatory activity, highlights the importance of understanding the chemical properties that contribute to biological activity (Sunder et al., 2013).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-13(25)15-3-2-4-17(11-15)22-19(26)12-24-20(27)10-9-18(23-24)14-5-7-16(21)8-6-14/h2-11H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLJSKSVLFBQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.